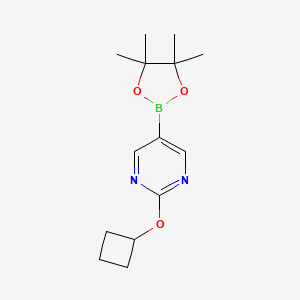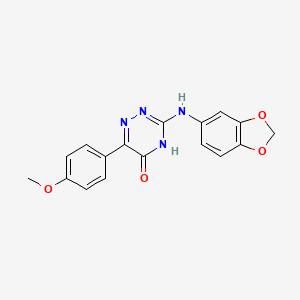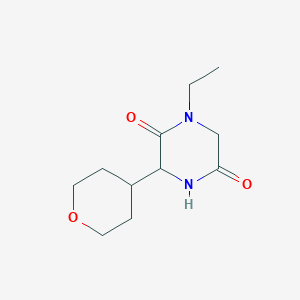![molecular formula C9H11N5 B14868749 2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868749.png)
2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine is a compound that features both imidazole and pyrimidine rings Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrimidine is a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine with ethylenediamine under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another compound featuring both imidazole and pyridine rings.
4-(1H-Imidazol-4-yl)pyrimidine: A compound with a similar structure but different substitution pattern.
Uniqueness
2-[4-(1H-Imidazol-1-YL)pyrimidin-2-YL]ethanamine is unique due to its specific combination of imidazole and pyrimidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H11N5 |
|---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
2-(4-imidazol-1-ylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C9H11N5/c10-3-1-8-12-4-2-9(13-8)14-6-5-11-7-14/h2,4-7H,1,3,10H2 |
InChI Key |
QGZCQYZIMYCVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N2C=CN=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



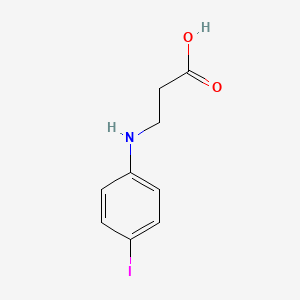
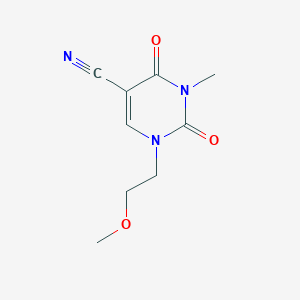
![(4E)-2-(2,4-dimethoxyphenyl)-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14868691.png)
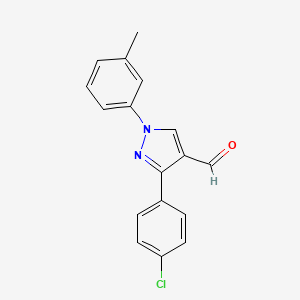
![(1S,2S,4R,5S,7R,8R,10R,13R,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7-diol](/img/structure/B14868696.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
